molecular formula C14H22N2O3S B7039647 N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine

N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine

Cat. No.: B7039647
M. Wt: 298.40 g/mol
InChI Key: JAOPKHSDNGSJNC-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with methoxy and methyl groups, along with a thian-4-yl moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-10(12-6-8-20(17,18)9-7-12)15-13-4-5-14(19-3)16-11(13)2/h4-5,10,12,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOPKHSDNGSJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NC(C)C2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a thian-4-yl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to alter the oxidation state of the sulfur atom in the thian-4-yl moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine shares structural similarities with other pyridine derivatives and thian-4-yl compounds.
  • Examples include 6-methoxy-2-methylpyridin-3-amine and 1,1-dioxothian-4-yl derivatives.

Uniqueness

  • The unique combination of the pyridine ring with the thian-4-yl moiety in this compound imparts distinct chemical and biological properties.
  • Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

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